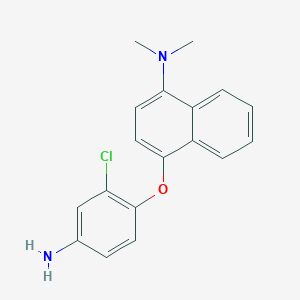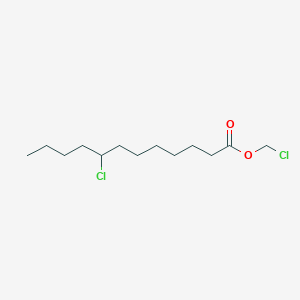![molecular formula C16H18N2O2 B14428853 Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis- CAS No. 80592-72-9](/img/structure/B14428853.png)
Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- is a complex organic compound characterized by its unique bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- typically involves multi-step organic reactions. One common method includes the condensation of appropriate bipyridine derivatives with ethanone under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted bipyridine derivatives.
Applications De Recherche Scientifique
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- involves its interaction with specific molecular targets and pathways. The bipyridine structure allows it to bind to metal ions, forming stable complexes that can modulate various biochemical processes. These interactions can influence enzyme activity, signal transduction pathways, and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2,4-dimethylphenyl)-: Known for its applications in organic synthesis and as a precursor in pharmaceutical manufacturing.
Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-: Utilized in the synthesis of heterocyclic compounds and as an intermediate in chemical reactions.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Employed in the production of fine chemicals and as a building block in organic synthesis.
Uniqueness
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- stands out due to its unique bipyridine structure, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
80592-72-9 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(5-acetyl-2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C16H18N2O2/c1-9-14(11(3)19)16(13-7-5-6-8-17-13)15(12(4)20)10(2)18-9/h5-8,16,18H,1-4H3 |
Clé InChI |
MMUIUFLRTRQODM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

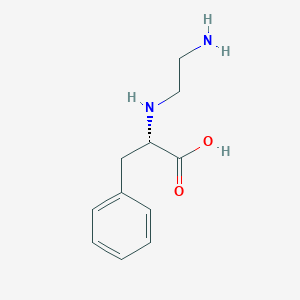
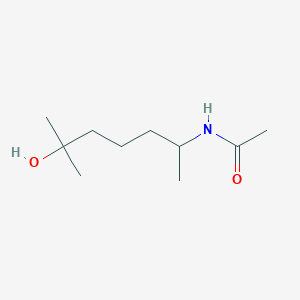
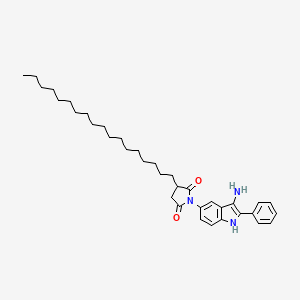

![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
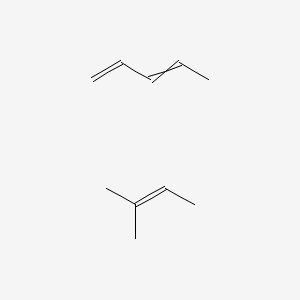
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
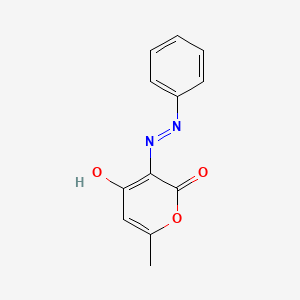
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
